Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate
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Overview
Description
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes chlorine, iodine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate typically involves the reaction of 3-chloro-2-iodobut-2-en-1-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3-chloro-2-bromobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-fluorobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-iodoprop-2-en-1-yl)oxy]acetate
Uniqueness
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct reactivity and biological activity compared to similar compounds with different halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647033-13-4 |
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Molecular Formula |
C7H10ClIO3 |
Molecular Weight |
304.51 g/mol |
IUPAC Name |
methyl 2-(3-chloro-2-iodobut-2-enoxy)acetate |
InChI |
InChI=1S/C7H10ClIO3/c1-5(8)6(9)3-12-4-7(10)11-2/h3-4H2,1-2H3 |
InChI Key |
AZGWWEWQNFUZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(COCC(=O)OC)I)Cl |
Origin of Product |
United States |
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